molecular formula C17H18N4O4S B12149866 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-4-yl)benzamide

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-4-yl)benzamide

Cat. No.: B12149866
M. Wt: 374.4 g/mol
InChI Key: MOIFKCQYQXIMDP-UHFFFAOYSA-N
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Description

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-4-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydrothiophene ring, a pyridine ring, and a benzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-4-yl)benzamide involves multiple steps, including the formation of the tetrahydrothiophene ring, the introduction of the pyridine ring, and the final coupling with the benzamide group. The reaction conditions typically require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The tetrahydrothiophene ring can be oxidized to form sulfone derivatives.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as a biochemical probe.

    Medicine: It shows promise as a therapeutic agent due to its unique structure and potential biological activity.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-4-yl)benzamide stands out due to its unique combination of structural features. Similar compounds include:

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the tetrahydrothiophene ring but differ in other structural aspects.

    Indole derivatives: These compounds have different core structures but may exhibit similar biological activities.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C17H18N4O4S

Molecular Weight

374.4 g/mol

IUPAC Name

3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C17H18N4O4S/c22-16(19-13-4-7-18-8-5-13)12-2-1-3-14(10-12)20-17(23)21-15-6-9-26(24,25)11-15/h1-5,7-8,10,15H,6,9,11H2,(H,18,19,22)(H2,20,21,23)

InChI Key

MOIFKCQYQXIMDP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=NC=C3

Origin of Product

United States

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